L-Leucyl-N-benzyl-L-phenylalaninamide

Description

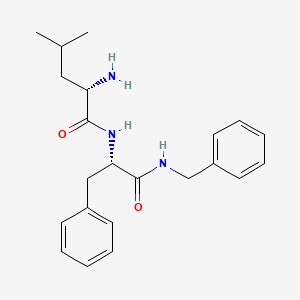

L-Leucyl-N-benzyl-L-phenylalaninamide is a dipeptide derivative comprising L-leucine and N-benzyl-L-phenylalaninamide moieties. Its conformationally flexible backbone allows for diverse interactions, but modifications like N-benzylation may alter pharmacokinetic properties compared to simpler phenylalaninamide derivatives.

Properties

CAS No. |

164583-05-5 |

|---|---|

Molecular Formula |

C22H29N3O2 |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C22H29N3O2/c1-16(2)13-19(23)21(26)25-20(14-17-9-5-3-6-10-17)22(27)24-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,27)(H,25,26)/t19-,20-/m0/s1 |

InChI Key |

HPQORYLVLPZVLU-PMACEKPBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide (C₁₄H₁₈N₄O₅, MW 322.32) and N-benzoyl-L-phenylalanine (C₁₆H₁₅NO₃, MW 269.30) share the phenylalaninamide backbone but differ in substituents.

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|

| L-Leucyl-N-benzyl-L-phenylalaninamide | Not explicitly provided¹ | — | N-Benzyl, Leucyl | Peptide synthesis, bioactivity |

| N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide | C₁₄H₁₈N₄O₅ | 322.32 | 4-Nitro, Acetyl | Enzyme inhibition, intermediates |

| N-Benzoyl-L-phenylalanine | C₁₆H₁₅NO₃ | 269.30 | Benzoyl | Drug conjugates, stabilizers |

Conformationally Restricted Analogues

Bridged lactam derivatives (e.g., γ-lactam, δ-lactam) from phenylalaninamide precursors impose rigidity, which can enhance target selectivity. For example, α-benzylproline derivatives () are synthesized via hydroboration/oxidation and cyclization, offering constrained geometries for receptor interaction.

Peptide-Based Compounds with Similar Moieties

- N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) : A tripeptide chemoattractant for polymorphonuclear leukocytes (PMNs). While FMLP requires high concentrations (10⁻⁴ M) for activity in horse PMNs, its formyl group and leucine-phenylalanine backbone highlight the importance of hydrophobic residues in chemotaxis. The absence of a benzyl group in FMLP may explain its lower potency compared to benzylated analogues .

- Complex Peptide Chains : Compounds like L-lysyl-L-seryl-L-alanyl-L-tyrosyl-L-methionyl-L-arginyl-L-phenylalaninamide (MW 901.09) demonstrate extended peptide sequences with multifunctional roles, possibly in signaling or enzymatic processes. The N-benzyl group in the target compound simplifies the structure while retaining key interactions .

Q & A

Q. What synthetic strategies are optimal for preparing L-Leucyl-N-benzyl-L-phenylalaninamide with high enantiomeric purity?

A stepwise solid-phase peptide synthesis (SPPS) protocol is recommended. First, protect the N-terminus of L-phenylalaninamide using benzyloxycarbonyl (Cbz) groups, followed by coupling with L-leucine via carbodiimide-mediated activation (e.g., HOBt/EDC). Purification via reverse-phase HPLC with a C18 column ensures enantiomeric purity (>98%). Monitor intermediates using LC-MS to verify coupling efficiency and prevent racemization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine orthogonal analytical techniques:

- NMR : Use H and C NMR to confirm backbone connectivity and stereochemistry. Key signals include amide protons (δ 7.8–8.2 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated for : 339.19 g/mol) .

- X-ray Crystallography (if crystalline): Resolve absolute configuration using single-crystal diffraction .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 2–8). Stability assays should include:

- Accelerated degradation studies : Incubate at 40°C/75% RH for 4 weeks, monitoring hydrolysis via TLC or HPLC.

- Oxidative stability : Expose to (0.3% v/v) and assess by UV-Vis spectroscopy for benzyl group oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in IC values or receptor binding may arise from:

- Impurity profiles : Use preparative HPLC to isolate >99% pure batches and retest.

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C).

- Cell line variability : Validate across multiple models (e.g., HEK293 vs. HeLa) and include positive controls (e.g., known enzyme inhibitors) .

Q. What computational methods are effective for predicting the conformational dynamics of this peptide in solution?

Employ molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water). Key steps:

Force field selection : Use AMBER ff14SB for peptide backbone parameters.

Sampling : Run 100-ns trajectories to analyze rotameric states of the benzyl and leucine side chains.

Validation : Compare simulated NMR NOE patterns with experimental data to refine models .

Q. How can stereochemical inversion during synthesis be systematically investigated?

Design a controlled study:

- Chiral HPLC : Use a Daicel Chiralpak column to separate enantiomers.

- Kinetic analysis : Vary coupling reagents (e.g., DCC vs. HATU) and monitor racemization via circular dichroism (CD) spectroscopy.

- Protecting group effects : Compare Cbz vs. Fmoc strategies to minimize side reactions .

Methodological Considerations for Data Reproducibility

Q. What protocols ensure reproducible enzyme inhibition assays for this compound?

- Enzyme source : Use recombinant enzymes (e.g., expressed in E. coli) with validated activity (e.g., trypsin or chymotrypsin).

- Substrate controls : Include fluorogenic substrates (e.g., Z-Gly-Leu-Phe-AMC) to quantify inhibition kinetics.

- Data normalization : Express results as % inhibition relative to vehicle controls (0.1% DMSO) and calculate values using Cheng-Prusoff equations .

Q. How should researchers address discrepancies in reported melting points or thermal stability?

- DSC analysis : Perform differential scanning calorimetry at 5°C/min to identify polymorphic transitions.

- Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate stable crystalline forms.

- Inter-lab calibration : Cross-validate instruments using standard references (e.g., indium for DSC) .

Advanced Analytical Challenges

Q. What strategies differentiate N-benzyl degradation products from synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.